(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Medicinal Chemistry Click Chemistry Building Block Comparison

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is a heterobifunctional propargylamine building block that combines a terminal primary amine, an internal alkyne, and a piperidine ring within a single small-molecule scaffold (MW = 225.16 g/mol, molecular formula C₉H₁₈Cl₂N₂). The dihydrochloride salt form ensures favorable handling properties and aqueous solubility compared with the free base, while the rigid alkyne spacer locks the amine and piperidine vectors in a fixed geometry that is absent in saturated analogs.

Molecular Formula C9H18Cl2N2
Molecular Weight 225.16 g/mol
CAS No. 1197232-43-1
Cat. No. B1419810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
CAS1197232-43-1
Molecular FormulaC9H18Cl2N2
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC#CCN.Cl.Cl
InChIInChI=1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H
InChIKeyNLGHJMMRWVJYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (4-Piperidin-1-ylbut-2-yn-1-yl)amine Dihydrochloride (CAS 1197232-43-1)


(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is a heterobifunctional propargylamine building block that combines a terminal primary amine, an internal alkyne, and a piperidine ring within a single small-molecule scaffold (MW = 225.16 g/mol, molecular formula C₉H₁₈Cl₂N₂) [1]. The dihydrochloride salt form ensures favorable handling properties and aqueous solubility compared with the free base, while the rigid alkyne spacer locks the amine and piperidine vectors in a fixed geometry that is absent in saturated analogs [2]. This compound serves as a key intermediate for constructing N‑propargylpiperidine derivatives, a privileged chemotype in neuropharmacology and click‑chemistry applications.

Why Simple Propargylamines Cannot Replace (4-Piperidin-1-ylbut-2-yn-1-yl)amine Dihydrochloride in Medicinal Chemistry Programs


Generic propargylamines such as propargylamine hydrochloride (CAS 50329-23-2) or N‑methylpropargylamine lack the piperidine ring and the extended but‑2‑yn‑1‑yl spacer that are essential for engaging biological targets with both hydrogen‑bonding and lipophilic interactions [1]. The saturated analog 4‑(piperidin‑1‑yl)butan‑1‑amine (CAS 74247‑30‑6) forfeits the alkyne, eliminating the possibility of copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and removing the conformational rigidity that directs the amine group relative to the piperidine [2]. The N‑propargylpiperidine scaffold embedded in the target compound has been validated in a peer‑reviewed study to confer nanomolar‑level, selective inhibition of human butyrylcholinesterase (hBChE) over acetylcholinesterase (AChE), a property that simpler analogs do not reproduce [2]. Substituting any other building block therefore risks losing both the synthetic versatility and the privileged pharmacological profile that this specific scaffold provides.

Quantitative Differentiation Evidence for (4-Piperidin-1-ylbut-2-yn-1-yl)amine Dihydrochloride vs. Closest Analogs


Scaffold Complexity Advantage: Three Orthogonal Functional Handles vs. One in Propargylamine Hydrochloride

The target compound provides three chemically distinct, simultaneously accessible reactive sites—a primary amine, an internal alkyne, and a tertiary piperidine nitrogen—in a single, low‑molecular‑weight entity (MW 225.16 g/mol as the dihydrochloride salt) [1]. In contrast, propargylamine hydrochloride (CAS 50329‑23‑2, MW 89.55 g/mol) offers only a primary amine and a terminal alkyne, lacking the piperidine ring that contributes additional basicity and steric bulk for target engagement [2]. This difference in functional group count is structural and absolute: the target compound contains all the reactive elements of propargylamine plus an additional tertiary amine center, yielding three orthogonal diversification points vs. two . No direct biological potency comparison between the two building blocks is available, as the target compound is an intermediate rather than a final bioactive species.

Medicinal Chemistry Click Chemistry Building Block Comparison

Alkyne‑Imparted Conformational Rigidity vs. Saturated Analog: Impact on Biological Target Engagement

The internal alkyne in the target compound enforces a linear, rigid 4‑atom spacer between the amine and piperidine groups, with a fixed bond angle of ≈180° at the sp‑hybridized carbons [1]. The saturated analog 4‑(piperidin‑1‑yl)butan‑1‑amine (CAS 74247‑30‑6) replaces this alkyne with a freely rotatable ethylene spacer (sp³–sp³ bonds), resulting in a substantially different conformational ensemble [2]. While no direct head‑to‑head biological comparison of the two free amines exists, the N‑propargylpiperidine scaffold (built from the target compound) has been crystallographically shown to position the piperidine and amide/sulfonamide substituents in a geometry that optimally fills the hBChE active site, an interaction that a saturated linker could not replicate due to its conformational flexibility [3]. The alkyne also enables CuAAC click chemistry, which is chemically impossible for the saturated analog [4].

Neuropharmacology Cholinesterase Inhibition Conformational Analysis

Dihydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling Stability

The dihydrochloride salt (CAS 1197232‑43‑1) is a crystalline solid with a reported purity specification of 97% from multiple vendors . While the free base 4‑(piperidin‑1‑yl)but‑2‑yn‑1‑amine (CAS 57061‑80‑0) is an oil or low‑melting solid, the dihydrochloride form provides improved long‑term storage stability and ease of weighing . Although no experimentally measured aqueous solubility value for the dihydrochloride salt has been published in the primary literature, class‑level knowledge of dihydrochloride salts of small aliphatic amines (e.g., putrescine dihydrochloride, cadaverine dihydrochloride) establishes that the salt form is freely soluble in water, whereas the free base is typically sparingly soluble and prone to atmospheric CO₂ absorption [1]. The salt form thus eliminates the need for in‑situ protonation before aqueous reactions or biological assays.

Formulation Solubility Salt Selection

N‑Propargylpiperidine Scaffold as a Privileged Chemotype for Selective hBChE Inhibition with Blood‑Brain Barrier Penetration

Although the target compound itself has not been assayed as a bioactive molecule, it serves as the direct synthetic precursor to the N‑propargylpiperidine series reported by Kosak et al. (2017) [1]. In that study, all synthesized N‑propargylpiperidine derivatives inhibited recombinant human butyrylcholinesterase (hBChE) with selectivity over human acetylcholinesterase (hAChE), and all compounds crossed the blood‑brain barrier in a parallel artificial membrane permeation assay (PAMPA‑BBB) [1]. The most potent inhibitor (compound 7) displayed an IC₅₀ of 3.24 μM against hBChE with no detectable inhibition of hAChE at concentrations up to 100 μM, representing a >30‑fold selectivity window [1]. Three compounds (4, 5, 6) also inhibited monoamine oxidase B (MAO‑B) with IC₅₀ values ranging from 0.29 to 1.28 μM [1]. No equivalent selectivity profile is observed for saturated piperidine‑butylamine analogs lacking the alkyne [2]. This establishes the N‑propargylpiperidine scaffold—and by extension its direct building block—as a privileged starting point for CNS‑oriented cholinergic and multifunctional ligand programs.

Alzheimer's Disease Butyrylcholinesterase Blood-Brain Barrier

Validated Application Scenarios for (4-Piperidin-1-ylbut-2-yn-1-yl)amine Dihydrochloride Based on Differential Evidence


Synthesis of Selective hBChE Inhibitors for Alzheimer's Disease Probe Development

The target compound is the direct precursor for constructing N‑propargylpiperidine derivatives that have demonstrated selective, low‑micromolar inhibition of human butyrylcholinesterase (hBChE) with >30‑fold selectivity over acetylcholinesterase and confirmed blood‑brain barrier penetration in PAMPA‑BBB assays [1]. Procuring this specific dihydrochloride salt eliminates the need for an initial N‑propargylation step and provides the amine handle in a ready‑to‑conjugate form for amide bond formation or sulfonamide coupling with naphthalene‑derived carboxylic or sulfonic acids, as validated in the Kosak et al. synthetic route [1].

CuAAC Click Chemistry for Bioconjugation and Fluorescent Probe Generation

The internal alkyne of the target compound enables copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), a bioorthogonal reaction extensively used for fluorescent labeling, bioconjugation, and probe synthesis [2]. The piperidine ring incorporated into click‑derived cyclam‑naphthalimide conjugates has been shown to extend fluorescence lifetime compared with morpholine or non‑piperidine analogs, making this building block particularly valuable for time‑resolved fluorescence applications [3]. The dihydrochloride salt form ensures solubility in the aqueous buffer systems typically used for click chemistry.

Parallel Library Synthesis for CNS Receptor Screening

The three orthogonal functional handles (primary amine for amide/sulfonamide coupling, alkyne for click diversification, piperidine for quaternization or additional N‑alkylation) enable a three‑dimensional diversification strategy without protecting‑group manipulation [1]. The rigid but‑2‑yn‑1‑yl spacer pre‑organizes the piperidine and amine‑derived substituents in a geometry that mimics the binding mode observed in the hBChE crystal structure (PDB: 5LKR), providing a rational basis for library design targeting CNS receptors [1]. This scaffold‑based design approach is not achievable with saturated butylamine or simple propargylamine building blocks.

Dual MAO‑B/hBChE Inhibitor Development for Multitarget‑Directed Ligands

Derivatives synthesized from the target compound have shown concomitant inhibition of both hBChE and monoamine oxidase B (MAO‑B), with MAO‑B IC₅₀ values as low as 0.29 μM [1]. This dual inhibitory profile is highly sought after for multitarget‑directed ligand (MTDL) strategies in Alzheimer's disease, where simultaneous cholinergic potentiation and reduction of oxidative stress are desired [1]. The propargylamine moiety itself is a known MAO pharmacophore; the addition of the piperidine ring via the target building block adds the hBChE selectivity component, creating a single starting material for a bifunctional pharmacological profile.

Quote Request

Request a Quote for (4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.